molecular formula C10H8O2 B1600815 2,3-Dihydro-1,4-naphthoquinone CAS No. 21545-31-3

2,3-Dihydro-1,4-naphthoquinone

Cat. No. B1600815
CAS RN: 21545-31-3
M. Wt: 160.17 g/mol
InChI Key: ZWGGJMFMHQHTFR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-naphthoquinone is a compound that belongs to the class of organic compounds known as naphthoquinones . These are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1,4-dione (quinone) .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-naphthoquinone involves several steps. For instance, one method involves the hetero-Diels-Alder reaction of 5-alkyl/arylallylidene/-4-thioxo-2-thiazolidinones and 1,4-naphthoquinones . Another method involves the reaction of 2,3-dimethoxy-1,4-naphthoquinone with ethoxide, n-propoxide, n-butoxide, and isopropoxide ion in the respective alcohols as solvents .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-naphthoquinone has been studied using various methods such as PBE/3z, B3LYP/6-31G, B3LYP/6-31G (d), and B3LYP/6-311G (d) . The structure may also be viewed using Java or Javascript .


Chemical Reactions Analysis

2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions. For example, it can undergo a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone . It can also react with ninhydrin to give 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)naphthalene-1,4-dione .


Physical And Chemical Properties Analysis

1,4-Naphthoquinone, a related compound, forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone. It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .

Scientific Research Applications

Synthesis and Anticancer Properties

A study by Dang Thi et al. (2015) focused on the synthesis of new derivatives of 1,4-naphthoquinone, exploring their cytotoxic and antimicrobial effects. These compounds, including 3,4-dihydrobenzo[g]isochromene-5,10-diones, showed interesting cytotoxic activity against various cancer cell lines.

Oxidative Coupling Products

Research by Yakubovskaya et al. (2006) reported that 2,3-Dihydro-3-O-(1,4-naphthoquinon-2-yl)-2-oxo-1,4-naphthoquinones are products of oxidative coupling of substituted 2-hydroxy-1,4-naphthoquinones, demonstrating the chemical versatility of these compounds.

Antibiotics Synthesis

The total synthesis of naphthoquinone antibiotics, psychorubrin and pentalongin, was achieved through alternative cyclization strategies of 2,3-disubstituted 1,4-naphthoquinones, as reported by Kesteleyn et al. (1999). This study highlights the pharmaceutical potential of these compounds.

Antioxidant Activity

Deniz et al. (2015) investigated the one-pot synthesis of S,S- and S,O-substituted 1,4-naphthoquinones, including 2,3-dihydro derivatives. The study Deniz et al. (2015) focused on their structural characterization and evaluation of antioxidant capacities, demonstrating the potential of these compounds in oxidative stress-related applications.

Photoinduced Molecular Transformations

A study by Kobayashi et al. (1993) explored the one-step synthesis of naphtho[2,3-b]furan-4,9-diones and their 2,3-dihydro derivatives through photoaddition of 2-hydroxy-1,4-naphthoquinones, indicating the potential for creating complex organic structures through photochemistry.

Conformational Analysis

The conformational analysis of 2,3-dihydro-3-O-(1,4-naphthoquinon-2-yl)-2-oxo-1,4-naphthoquinone derivatives was conducted using density functional method and IR spectroscopy, as detailed by Berdyshev & Glazunov (2006). This research contributes to understanding the structural dynamics of these compounds.

Safety And Hazards

When handling 2,3-Dihydro-1,4-naphthoquinone, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Diaminoquinones with a captodatively stabilized biradicaloid structure are candidates for singlet fission . This suggests that 2,3-Dihydro-1,4-naphthoquinone and related compounds could have potential applications in the field of energy, particularly in solar energy conversion .

properties

IUPAC Name

2,3-dihydronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGGJMFMHQHTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467177
Record name 2,3-Dihydro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-naphthoquinone

CAS RN

21545-31-3
Record name 2,3-Dihydro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the general procedure, a solution of naphthoquinone (50 mg, 0.31 mmol) and rac-32 (10.0 mg, 0.0063 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 72 h. Filtration of the reaction mixture and evaporation of the solvent gave the crude product, which was purified by column chromatography (30% EtOAc in hexane, silica gel) to give 47 (45 mg, 89%) as a 2:1 mixture of 2,3-dihydronaphthalene-1,4-dione and 1,4-dihydronaphthalene-1,4-diol. 1H NMR (300 MHz, acetone-d6, 2,3-dihydronaphthalene-1,4-dione33): δ 8.00-7.97 (m, 2H), 7.83-7.81 (m, 2H), 3.11 (s, 4H); 1,4-(dihydronaphthalene-1,4-diol34): δ 8.32 (bs, 2H), 8.18-8.15 (m, 2H), 7.47-7.43 (m, 2H), 6.73 (s, 2H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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